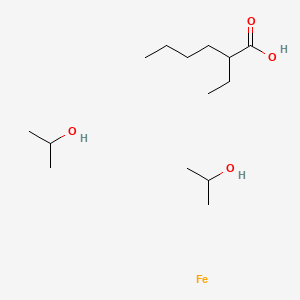

2-Ethylhexanoic acid;iron;propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethylhexanoic acid, iron, and propan-2-ol are three distinct chemical compounds that can be used in various industrial and scientific applications. 2-Ethylhexanoic acid is an organic compound with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents Iron is a chemical element with the symbol Fe and atomic number 26, known for its magnetic properties and its use in construction and manufacturing

准备方法

Synthetic Routes and Reaction Conditions

-

2-Ethylhexanoic Acid

Industrial Production: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal.

Laboratory Synthesis: In the laboratory, 2-ethylhexanoic acid can be synthesized by the oxidation of 2-ethylhexanol in aqueous sodium hydroxide solution using potassium permanganate.

-

Iron

Industrial Production: Iron is typically extracted from iron ore in a blast furnace. The ore is reduced by carbon (in the form of coke) at high temperatures to produce molten iron, which is then refined to remove impurities.

-

Propan-2-ol

Industrial Production: Propan-2-ol is produced by the hydration of propene. This can be done either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce propan-2-ol.

化学反应分析

-

2-Ethylhexanoic Acid

Oxidation: 2-Ethylhexanoic acid can undergo oxidation reactions to form various products depending on the conditions and reagents used.

Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.

Substitution: It can form esters and amides through reactions with alcohols and amines, respectively.

-

Iron

Oxidation: Iron readily oxidizes to form iron oxides, such as rust (Fe₂O₃).

Reduction: Iron can be reduced from its ores using carbon in a blast furnace.

Substitution: Iron can form various compounds through substitution reactions, such as iron sulfides and iron chlorides.

-

Propan-2-ol

Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents like chromic acid.

Reduction: It can be reduced to propane using strong reducing agents.

Substitution: It can undergo substitution reactions to form esters and ethers.

科学研究应用

-

2-Ethylhexanoic Acid

-

Iron

Biology: Essential for oxygen transport in the blood as part of hemoglobin.

Medicine: Used in various medical devices and supplements.

Industry: Widely used in construction, manufacturing, and as a catalyst in chemical reactions.

-

Propan-2-ol

Chemistry: Commonly used as a solvent in laboratories.

Biology: Used as a disinfectant and antiseptic.

Industry: Employed in the manufacture of cosmetics, pharmaceuticals, and cleaning products.

作用机制

-

2-Ethylhexanoic Acid

-

Iron

Mechanism: Participates in redox reactions, transferring electrons to facilitate various biochemical and industrial processes.

-

Propan-2-ol

Mechanism: Disrupts cell membranes and denatures proteins, making it effective as a disinfectant.

相似化合物的比较

-

2-Ethylhexanoic Acid

Similar Compounds: Valproic acid, 2-Ethylhexanol, Propylheptyl alcohol.

Uniqueness: Its ability to form highly soluble metal complexes makes it unique among similar carboxylic acids.

-

Iron

Similar Compounds: Cobalt, Nickel.

Uniqueness: Its abundance and magnetic properties make it distinct from other transition metals.

-

Propan-2-ol

Similar Compounds: Ethanol, Methanol.

Uniqueness: Its balance of hydrophilic and hydrophobic properties makes it an effective solvent and disinfectant.

属性

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBQBNMPOKFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32FeO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)